

Trimethylsilyl Bromoacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Trimethylsilyl bromoacetate*

Cat. No.: *B099243*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical structure, spectral properties, and a representative synthetic protocol for **trimethylsilyl bromoacetate**. This information is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds.

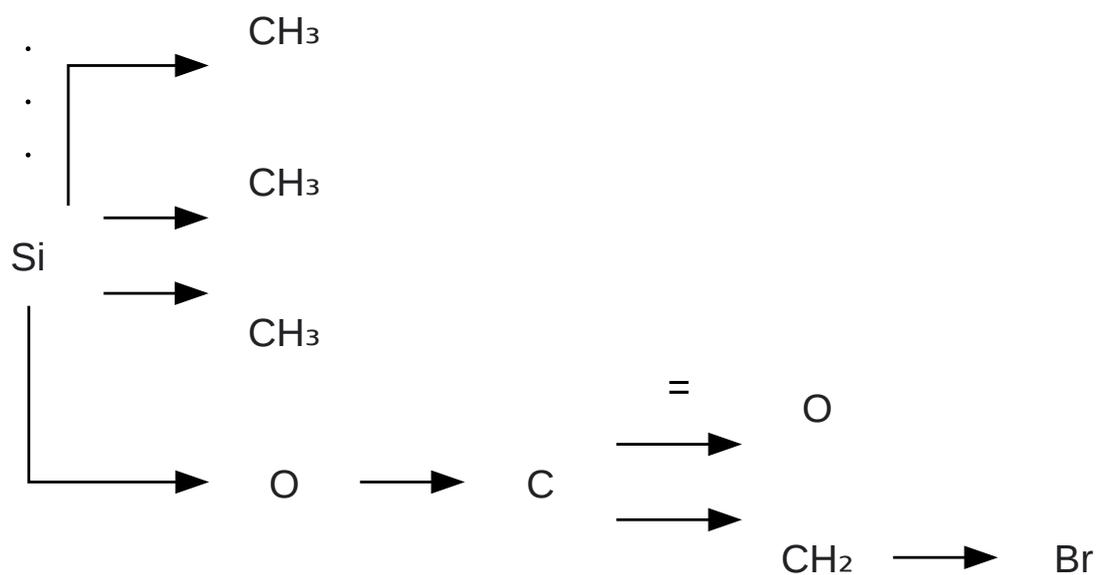
Chemical Structure and Properties

Trimethylsilyl bromoacetate is a valuable reagent in organic chemistry, serving as a versatile building block. Its structure incorporates a reactive bromine atom and a bulky trimethylsilyl group, which influences its reactivity and stability.

The fundamental properties of **trimethylsilyl bromoacetate** are summarized below:

Property	Value
Molecular Formula	C ₅ H ₁₁ BrO ₂ Si
Molecular Weight	211.13 g/mol [1]
CAS Number	18291-80-0
Appearance	Colorless to light yellow liquid
Boiling Point	57-58 °C at 9 mmHg
Density	1.284 g/mL at 25 °C

Below is a diagram illustrating the chemical structure of **trimethylsilyl bromoacetate**.



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Figure 1: Chemical structure of **trimethylsilyl bromoacetate**.

Spectral Data

The structural characterization of **trimethylsilyl bromoacetate** is confirmed through various spectroscopic techniques. The key spectral data are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.855	Singlet	Br-CH ₂ -COO
0.326	Singlet	Si-(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
167.8	C=O
26.5	Br-CH ₂ -COO
-1.5	Si-(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum of **trimethylsilyl bromoacetate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Medium	C-H stretch (in CH ₃)
1730	Strong	C=O stretch (ester)
1255	Strong	Si-C stretch
1090	Strong	C-O stretch
845	Strong	Si-O stretch
690	Medium	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
210/212	5	[M] ⁺ (Molecular ion with Br isotopes)
195/197	100	[M - CH ₃] ⁺
153/155	20	[BrCH ₂ CO] ⁺
117	30	[Si(CH ₃) ₃ O] ⁺
73	80	[Si(CH ₃) ₃] ⁺

Experimental Protocols

Synthesis of Trimethylsilyl Bromoacetate

A plausible and detailed experimental protocol for the synthesis of **trimethylsilyl bromoacetate** is outlined below, based on established methods for silylation of carboxylic acids.

Materials:

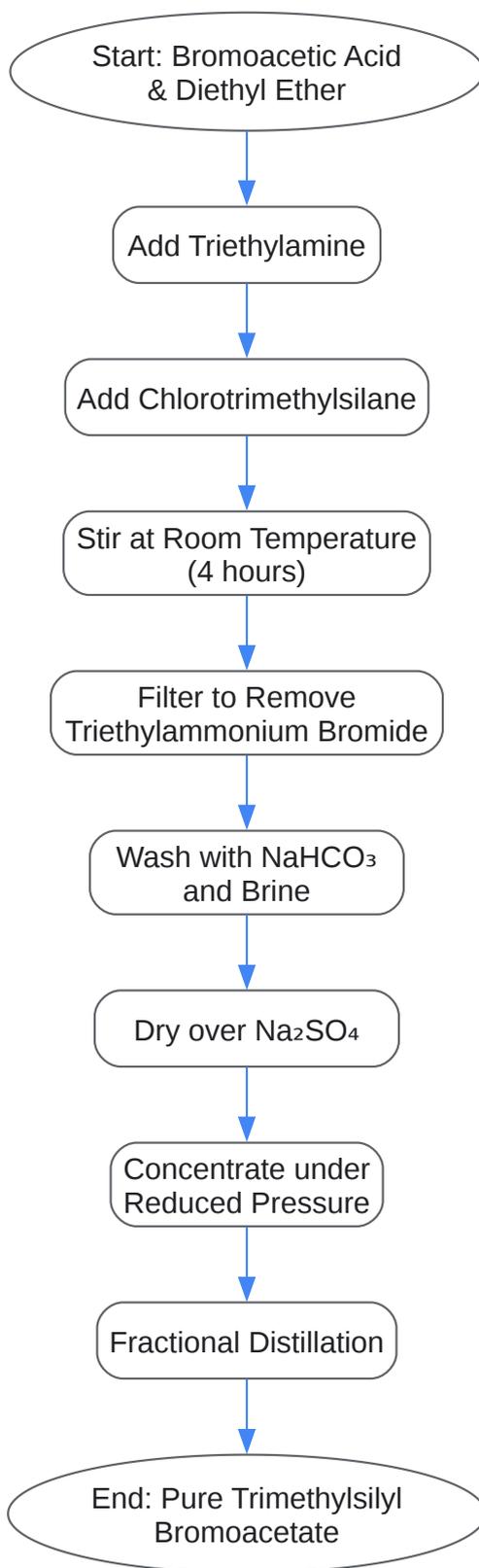
- Bromoacetic acid
- Chlorotrimethylsilane (TMSCl)
- Triethylamine (TEA)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Distillation apparatus

Procedure:

- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.
- **Reagent Addition:** The flask is charged with bromoacetic acid (0.1 mol) and anhydrous diethyl ether (100 mL). The mixture is stirred until the bromoacetic acid is fully dissolved.
- **Base Addition:** Triethylamine (0.11 mol) is slowly added to the solution via the dropping funnel. An exothermic reaction may be observed, and a white precipitate of triethylammonium bromide will form.
- **Silylation:** Chlorotrimethylsilane (0.12 mol) is then added dropwise to the stirred suspension at room temperature.
- **Reaction:** The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** After the reaction is complete, the mixture is filtered to remove the triethylammonium chloride precipitate. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **trimethylsilyl bromoacetate**.

The following diagram illustrates the workflow for the synthesis and purification of **trimethylsilyl bromoacetate**.



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Figure 2: Workflow for the synthesis of **trimethylsilyl bromoacetate**.

Spectral Data Acquisition

The spectral data presented in this guide were acquired using standard laboratory instrumentation and methodologies.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample between salt plates.
- Mass Spectrometry: Mass spectral data were acquired using an electron ionization (EI) mass spectrometer.

This guide provides essential technical information on **trimethylsilyl bromoacetate** for professionals in research and development. The detailed structural and spectral data, along with a reliable synthetic protocol, will aid in the effective utilization of this important chemical reagent.

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References

- 1. TRIMETHYLSILYL BROMOACETATE(18291-80-0) ^1H NMR [m.chemicalbook.com]
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